4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- 4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)-
Brand Name: Vulcanchem
CAS No.: 74137-73-8
VCID: VC17976210
InChI: InChI=1S/C17H19FN4S/c1-11-9-15-16(23-11)17(22-7-5-21(2)6-8-22)20-14-10-12(18)3-4-13(14)19-15/h3-4,9-10,19H,5-8H2,1-2H3
SMILES:
Molecular Formula: C17H19FN4S
Molecular Weight: 330.4 g/mol

4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)-

CAS No.: 74137-73-8

Cat. No.: VC17976210

Molecular Formula: C17H19FN4S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- - 74137-73-8

Specification

CAS No. 74137-73-8
Molecular Formula C17H19FN4S
Molecular Weight 330.4 g/mol
IUPAC Name 7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-b][1,5]benzodiazepine
Standard InChI InChI=1S/C17H19FN4S/c1-11-9-15-16(23-11)17(22-7-5-21(2)6-8-22)20-14-10-12(18)3-4-13(14)19-15/h3-4,9-10,19H,5-8H2,1-2H3
Standard InChI Key CVXLPHKTOLDTBE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(S1)C(=NC3=C(N2)C=CC(=C3)F)N4CCN(CC4)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₁₇H₁₉FN₄S and a molecular weight of 330.42 g/mol . Key structural features include:

  • A thieno[3,2-b] benzodiazepine core.

  • 7-Fluoro and 2-methyl substitutions on the aromatic rings.

  • A 4-methyl-1-piperazinyl group at position 10 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityLipophilic (predicted)
pKa~7.8 (piperazine nitrogen)
LogP (Partition Coefficient)3.2 (estimated)

Synthesis Pathways

Flumezapine is synthesized via multistep organic reactions:

  • Core Formation: Condensation of o-phenylenediamine with thiophene-derived ketones using acidic catalysts like H-MCM-22 .

  • Piperazinyl Introduction: Nucleophilic substitution or coupling reactions to attach the 4-methylpiperazine group .

  • Fluorination: Electrophilic aromatic substitution or directed ortho-metalation strategies to introduce fluorine at position 7 .

Pharmacological Profile

Mechanism of Action

Flumezapine exhibits dual receptor antagonism:

  • Dopamine D2 Receptors: Binds with high affinity (Ki = 12 nM), reducing dopaminergic activity .

  • Serotonin Receptors: Antagonizes 5-HT2A/2C receptors (Ki = 8 nM), contributing to its atypical antipsychotic profile .

Table 2: Receptor Binding Affinities

ReceptorKi (nM)Assay TypeSource
Dopamine D212Radioligand
5-HT2A8Competitive binding
5-HT2C15Competitive binding
Muscarinic M1450Functional assay

In Vivo Activity

  • Antipsychotic Effects: Blocks conditioned avoidance response (CAR) in rats at ED₅₀ = 1.2 mg/kg, surpassing clozapine’s potency .

  • Low Extrapyramidal Symptoms (EPS): Catalepsy induction is minimal (ED₅₀ > 30 mg/kg), indicating reduced risk of motor side effects .

  • Neuroendocrine Modulation: Elevates serum corticosterone by antagonizing central dopamine and serotonin pathways .

Adverse EventIncidence (%)SeveritySource
Elevated Liver Enzymes35Moderate
CPK Elevation22Mild
Sedation18Mild

Discontinuation Rationale

Clinical development was halted due to:

  • Toxicity Profile: Risk-benefit analysis favored existing antipsychotics with fewer hepatic risks .

  • Regulatory Hurdles: FDA required additional safety studies, rendering the compound non-viable commercially .

Comparative Analysis with Analogues

Structural Analogues

  • Clozapine: Shares 5-HT2A/D2 antagonism but lacks thiophene moiety; higher agranulocytosis risk .

  • Olanzapine: Similar receptor profile but lower hepatotoxicity .

Table 4: Pharmacokinetic Comparison

ParameterFlumezapineClozapineOlanzapine
Half-life (h)121430
Bioavailability (%)555085
Protein Binding92%95%93%

Advantages and Limitations

  • Advantages:

    • Potent antipsychotic efficacy with low EPS risk .

    • Dual receptor targeting for mood stabilization .

  • Limitations:

    • Hepatotoxicity and myotoxicity .

    • Narrow therapeutic index compared to second-generation antipsychotics .

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